1-[(4-bromophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid
CAS No.: 2548986-55-4
Cat. No.: VC11834517
Molecular Formula: C16H22BrNO5
Molecular Weight: 388.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548986-55-4 |
|---|---|
| Molecular Formula | C16H22BrNO5 |
| Molecular Weight | 388.25 g/mol |
| IUPAC Name | 1-[(4-bromophenyl)methyl]-4-(methoxymethyl)piperidine;oxalic acid |
| Standard InChI | InChI=1S/C14H20BrNO.C2H2O4/c1-17-11-13-6-8-16(9-7-13)10-12-2-4-14(15)5-3-12;3-1(4)2(5)6/h2-5,13H,6-11H2,1H3;(H,3,4)(H,5,6) |
| Standard InChI Key | LGVCLRXFPBAVIJ-UHFFFAOYSA-N |
| SMILES | COCC1CCN(CC1)CC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O |
| Canonical SMILES | COCC1CCN(CC1)CC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound comprises a piperidine core substituted with two functional groups:
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1-[(4-Bromophenyl)methyl]: A brominated aromatic moiety linked via a methyl group.
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4-(Methoxymethyl): A methoxy-terminated alkyl chain.
The oxalic acid salt form enhances solubility and crystallinity, a common formulation strategy for basic amines .
Table 1: Key Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉BrNO₂·C₂H₂O₄ |
| Molecular Weight | 509.4 g/mol (base + oxalate) |
| SMILES | COC1CCN(CC1)Cc2ccc(Br)cc2.C(=O)(C(=O)O)O |
| logP (Partition Coefficient) | 3.4958 |
| Hydrogen Bond Acceptors | 4 |
Spectral Characterization
Nuclear Magnetic Resonance (NMR) data for analogous compounds reveal distinct signals:
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¹H NMR: Aromatic protons (δ 7.31–7.13 ppm), methoxy groups (δ 3.70 ppm), and piperidine methylenes (δ 2.55–3.09 ppm) .
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¹³C NMR: Peaks for quaternary carbons (δ 145.3 ppm) and brominated aromatic carbons (δ 131.2 ppm) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves three primary stages:
Piperidine Core Formation
4-(Methoxymethyl)piperidine is synthesized via hydrogenation of tetrahydropyridine intermediates using rhodium catalysts under hydrogen pressure (100 psi), achieving yields >95% .
N-Alkylation
The 4-bromophenylmethyl group is introduced via nucleophilic substitution or reductive amination. For example, reacting 4-(methoxymethyl)piperidine with 4-bromobenzyl bromide in the presence of triethylamine yields the tertiary amine .
Salt Formation
The free base is treated with oxalic acid in methanol, forming the crystalline salt .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrogenation | Rh/C, H₂ (100 psi), MeOH, 24 h | 98% |
| N-Alkylation | 4-Bromobenzyl bromide, Et₃N, DCM, 0°C | 85% |
| Salt Crystallization | Oxalic acid, MeOH, RT | 90% |
Physicochemical Properties
Solubility and Lipophilicity
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logP: 3.4958 indicates moderate lipophilicity, favoring membrane permeability .
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Aqueous Solubility: Low (logSw = -3.4559), necessitating salt forms for improved bioavailability .
Stability
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